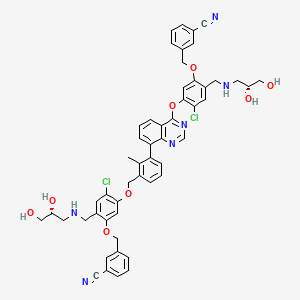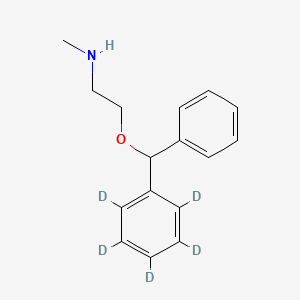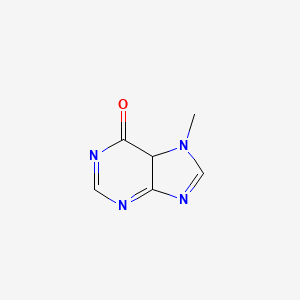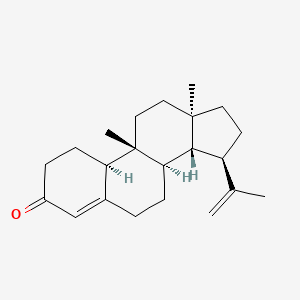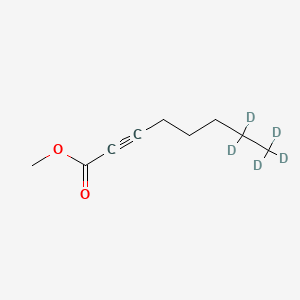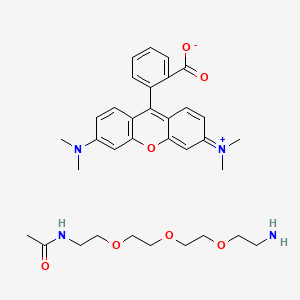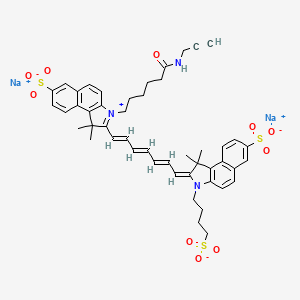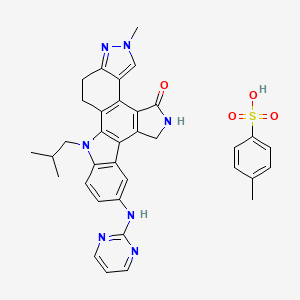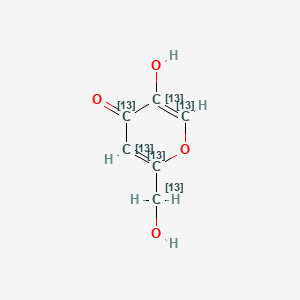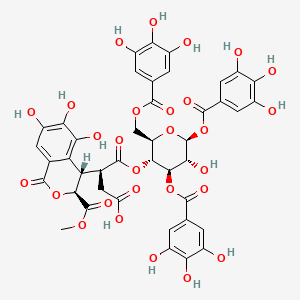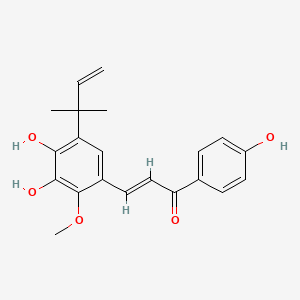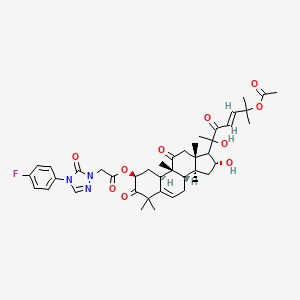
Igf2BP1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Igf2BP1-IN-1 is a compound that targets the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). IGF2BP1 is a member of a conserved family of single-stranded RNA-binding proteins that play essential roles in embryogenesis and carcinogenesis. IGF2BP1 is known to regulate the stability, localization, and translation of mRNAs, particularly those involved in tumor progression and metastasis .
Chemical Reactions Analysis
Igf2BP1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Igf2BP1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of IGF2BP1 in tumor progression and metastasis. It has been shown to inhibit the expression of oncogenic mRNAs, thereby reducing tumor growth and metastasis . Additionally, this compound is used in studies investigating the regulation of mRNA stability and translation by IGF2BP1 .
Mechanism of Action
The mechanism of action of Igf2BP1-IN-1 involves the inhibition of IGF2BP1’s RNA-binding activity. By binding to IGF2BP1, this compound prevents the stabilization and translation of oncogenic mRNAs, leading to their degradation. This results in the downregulation of pro-oncogenic factors and the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
Igf2BP1-IN-1 is unique in its specific targeting of IGF2BP1. Similar compounds include other inhibitors of RNA-binding proteins, such as IGF2BP2 and IGF2BP3 inhibitors. These compounds share similar mechanisms of action but differ in their specificity and efficacy .
Properties
Molecular Formula |
C42H52FN3O10 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
[(2S,8S,9R,10R,13R,14S,16R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-2-yl] 2-[4-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C42H52FN3O10/c1-23(47)56-37(2,3)17-16-31(49)42(9,54)34-28(48)19-39(6)30-15-14-26-27(41(30,8)32(50)20-40(34,39)7)18-29(35(52)38(26,4)5)55-33(51)21-46-36(53)45(22-44-46)25-12-10-24(43)11-13-25/h10-14,16-17,22,27-30,34,48,54H,15,18-21H2,1-9H3/b17-16+/t27-,28-,29+,30+,34?,39+,40-,41+,42+/m1/s1 |
InChI Key |
TYPLITLLZBGXGF-ZQMQXGTISA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)(C1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


